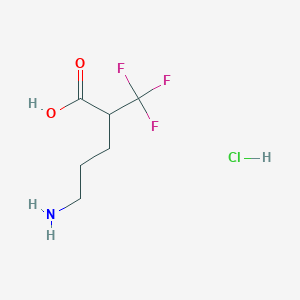

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles under basic conditions, followed by acidolytic deprotection to yield 2-amino-5-azolylpentanoic acids . Another approach for synthesizing functionalized pentanoic acids includes the reaction of 5-(tetrahydro-2-furyl)pentanoic trifluoroacetic anhydride with different catalysts to yield various lactones . Additionally, a one-step synthesis method has been developed for 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid by reacting isoflavones with arginine, which is suitable for library synthesis in drug discovery .

Molecular Structure Analysis

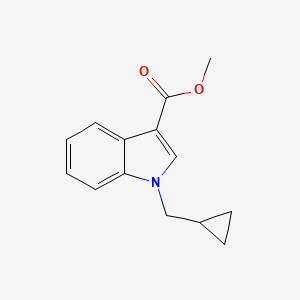

The molecular structure of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride would consist of a pentanoic acid backbone with an amino group at the 5-position and a trifluoromethyl group at the 2-position. The compounds studied in the papers share a similar backbone but differ in the substituents attached to the pentanoic acid core, which significantly influences their biological activity and physical properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation, acid-catalyzed intramolecular reactions, and one-step reactions with isoflavones. For instance, the alkylation of tetrazole resulted in the formation of 2-amino-5-azolylpentanoic acids , while acid-catalyzed intramolecular reactions of 5-(tetrahydro-2-furyl)pentanoic trifluoroacetic anhydride led to the formation of various lactones .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of the trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its acidity due to the electron-withdrawing nature of fluorine atoms. The amino group at the 5-position would contribute to the compound's basicity and its ability to form salts, such as the hydrochloride salt .

Aplicaciones Científicas De Investigación

1. Applications in Enzyme Studies

- Enzyme Inactivation Studies : 2-Amino-4-chloro-5-(-nitrophenylsulfinyl)pentanoic acid, a derivative, has been used in studies to inactivate enzymes like cystathionine y-synthetase and methionine y-lyase through a mechanism-based approach, demonstrating its utility in enzyme research (Johnston et al., 1980).

2. Synthesis and Structural Studies

- Synthesis of Derivatives : Research includes the synthesis of compounds like 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, highlighting the compound's role in chemical synthesis (Lin Yuan, 2006).

- Peptide Synthesis : It's been used in the solid-phase peptide synthesis of oligopeptides for sequence-specific chromogenic protease substrates, indicating its application in peptide and protein engineering (Badalassi et al., 2002).

3. Biomedical Research

- Cancer Research : Derivatives like S-2-amino-5-azolylpentanoic acids have been studied as inhibitors of nitric oxide synthases, important in cancer research (Ulhaq et al., 1998).

- Photodynamic Therapy : 5-amino-4-ketone pentanoic acid hydrochloride has been used in photodynamic therapy for urethral condyloma acuminatum, showing its potential in medical treatments (Hu Xi-ju, 2013).

4. Drug Synthesis and Analysis

- Drug Synthesis : It's been involved in synthesizing drugs like fluvoxamine, a potent antidepressant, indicating its role in pharmaceutical chemistry (Matarrese et al., 1997).

- Thromboxane A2 Synthetase Inhibition : Studies have used compounds like (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]-methylene]amino]oxy] pentanoic acid for inhibiting thromboxane A2 synthetase, essential in cardiovascular research (Clerck et al., 1989).

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

5-amino-2-(trifluoromethyl)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(5(11)12)2-1-3-10;/h4H,1-3,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFNJLJZOXFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)

![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)